

Application Notes and Protocols for Octyl Galactofuranoside Micelle Formation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl galactofuranoside

Cat. No.: B15203240

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Introduction

Octyl galactofuranoside is a non-ionic surfactant of interest in various biochemical and pharmaceutical applications. Its amphiphilic nature, consisting of a hydrophilic galactofuranoside headgroup and a hydrophobic octyl tail, allows it to self-assemble into micelles in aqueous solutions above a certain concentration. These micelles are valuable for solubilizing membrane proteins, facilitating drug delivery, and in the study of biological membranes. The concentration at which micelles begin to form is known as the Critical Micelle Concentration (CMC), a crucial parameter for its effective use.

This document provides detailed protocols for determining the CMC of **octyl galactofuranoside** and its physicochemical properties relevant to micelle formation.

Physicochemical Properties and Critical Micelle Concentration

Direct experimental data for the Critical Micelle Concentration (CMC) of n-octyl- β -D-galactofuranoside is not readily available in the peer-reviewed literature. However, the CMC can be reasonably estimated based on its isomers, n-octyl- β -D-galactopyranoside and n-octyl- β -D-glucopyranoside, which possess similar molecular weights and hydrophobic chain lengths. The CMC of these related compounds typically falls in the range of 20-25 mM.^{[1][2]} It is

important to note that this is an approximation, and the actual CMC of **octyl galactofuranoside** may vary. For precise applications, experimental determination of the CMC is highly recommended.

Parameter	Value (Estimated)	Notes
Molecular Formula	C ₁₄ H ₂₈ O ₆	
Molecular Weight	292.37 g/mol	[3]
Critical Micelle Concentration (CMC)	~20 - 25 mM	Estimated based on isomers n-octyl-β-D-galactopyranoside and n-octyl-β-D-glucopyranoside.[1][2]
Aggregation Number	Not Determined	This value represents the number of surfactant molecules in a single micelle and would need to be experimentally determined.

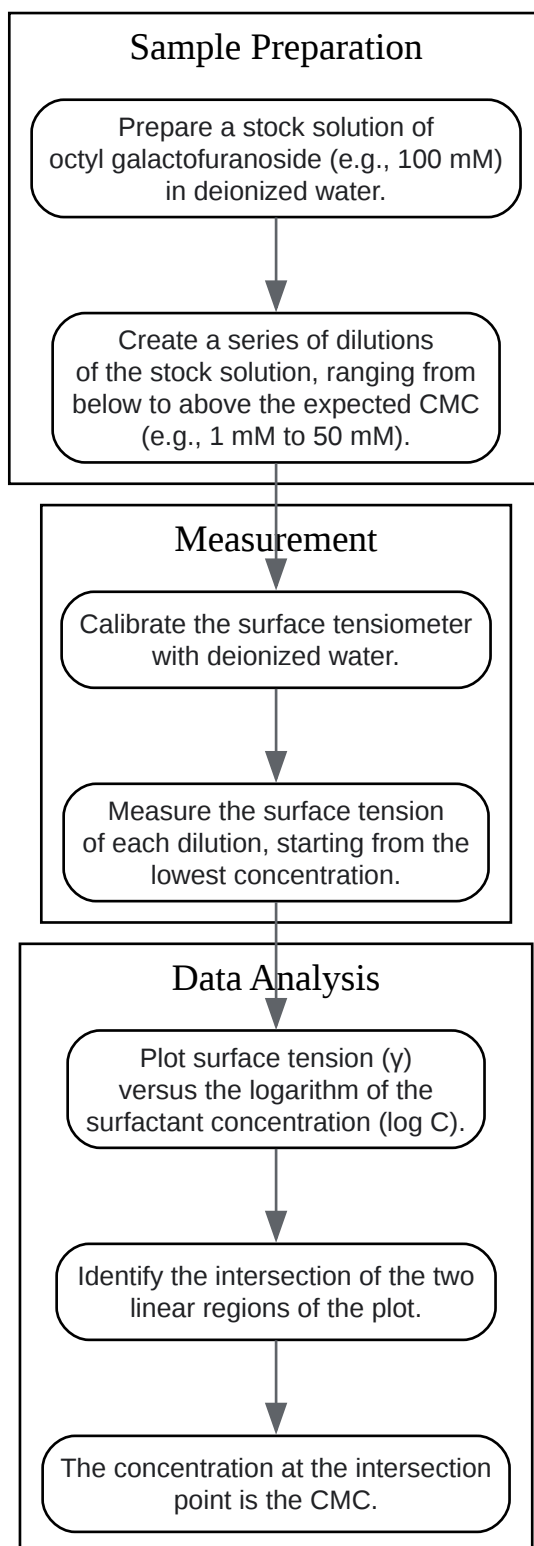
Experimental Protocols for CMC Determination

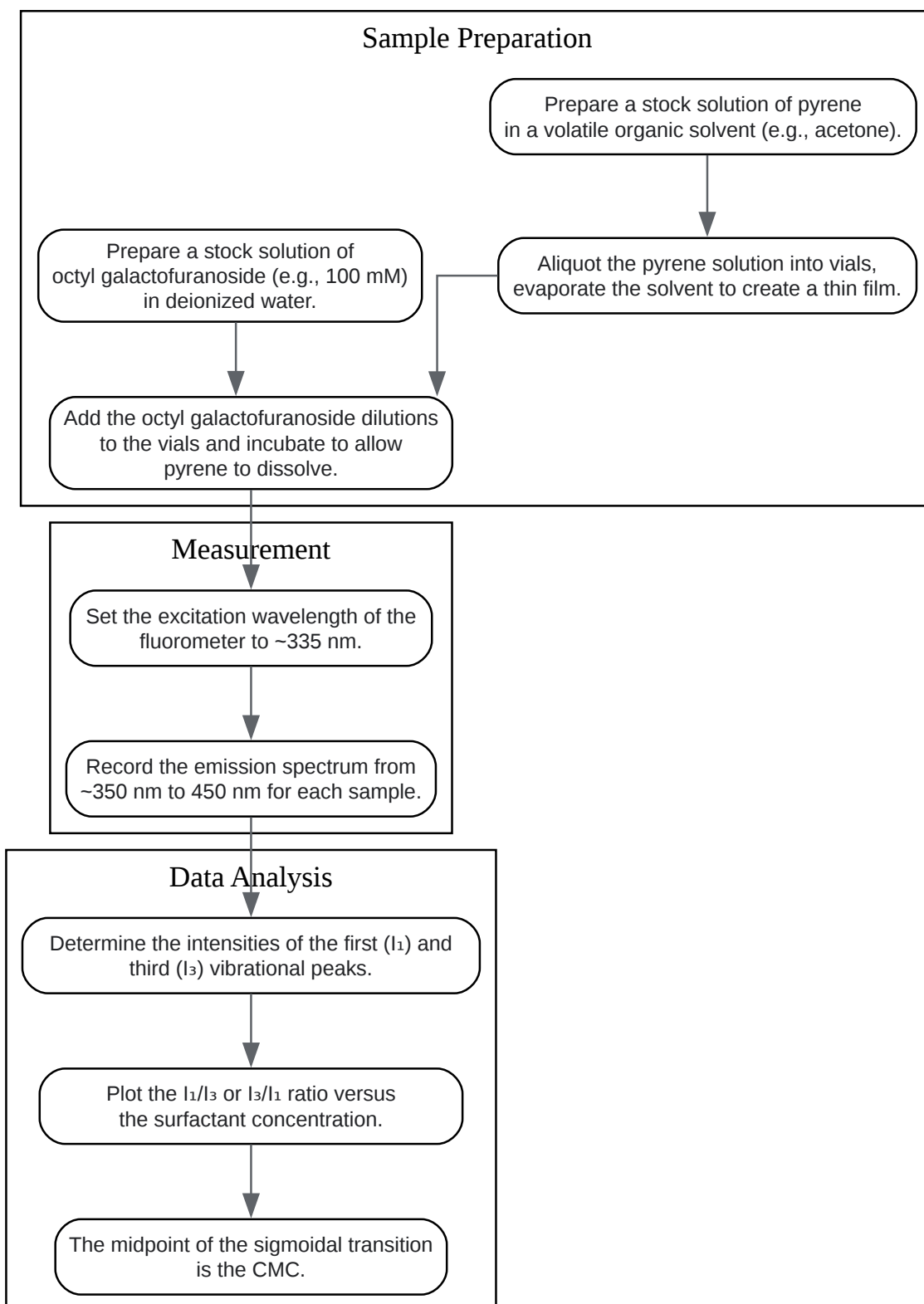
The CMC of a surfactant can be determined by observing the change in various physicochemical properties of the solution as a function of surfactant concentration.[4] Below are detailed protocols for three common and reliable methods: Surface Tensiometry, Fluorescence Spectroscopy, and Isothermal Titration Calorimetry.

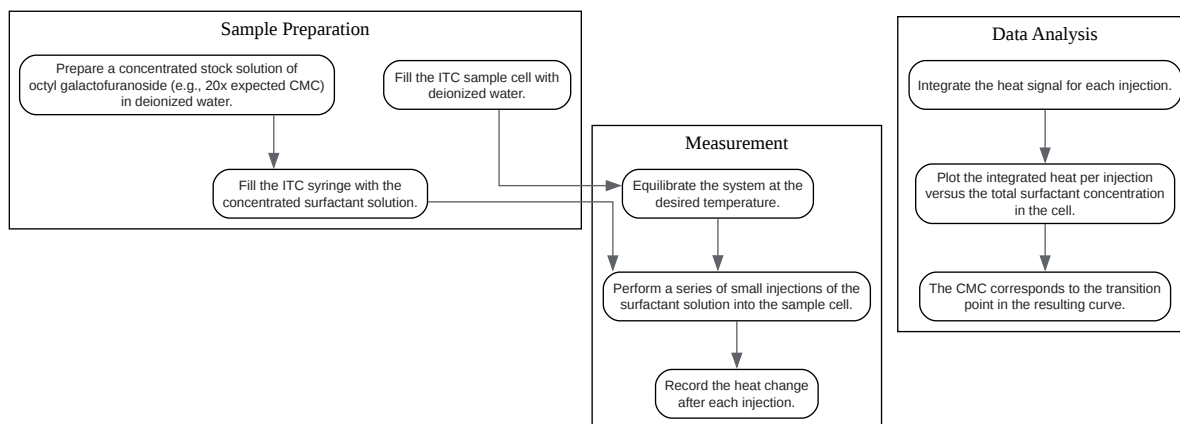
Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is because the surfactant molecules accumulate at the air-water interface. Once the interface is saturated, the surfactant molecules begin to form micelles in the bulk of the solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The concentration at which this break in the surface tension curve occurs is the CMC.[5][6]

Experimental Workflow:







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- To cite this document: BenchChem. [Application Notes and Protocols for Octyl Galactofuranoside Micelle Formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15203240#octyl-galactofuranoside-concentration-for-micelle-formation]

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